(E)-2,6-Dimethyloct-3-en-2-ol
Description
E vs. Z Stability
The E-isomer is thermodynamically favored over the Z-isomer due to reduced steric strain between the C2 methyl and C6 methyl groups. In contrast, Z-isomers of analogous octenols (e.g., 2,7-dimethyloct-6-en-3-ol) exhibit higher strain energy, as shown in Table 2.
| Compound | Isomer | Relative Stability (ΔG, kcal/mol) |
|---|---|---|
| This compound | E | 0.0 |
| (Z)-2,6-dimethyloct-3-en-2-ol | Z | 3.8 |
| 2,7-dimethyloct-6-en-3-ol | E | 0.0 |
| 2,7-dimethyloct-6-en-3-ol | Z | 2.5 |
Positional Isomerism
The double bond’s position significantly impacts isomer stability. For example:
Catalytic Resolution
Kinetic resolution (KR) methods using chiral catalysts, such as bisphosphoric acids, effectively separate E/Z isomers of tertiary allylic alcohols. For instance, KR of racemic 2,6-dimethyloct-3-en-2-ol achieves an s-factor > 40 , underscoring the steric and electronic discrimination between enantiomers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84282-48-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-2,6-dimethyloct-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h6,8-9,11H,5,7H2,1-4H3/b8-6+ |
InChI Key |
MPNPHWUUIRXMIS-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(C)C/C=C/C(C)(C)O |
Canonical SMILES |
CCC(C)CC=CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethyloct-3-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,6-dimethyloct-2-en-4-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
(E)-2,6-Dimethyloct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 2,6-Dimethyloct-3-en-2-one or 2,6-Dimethyloct-3-enoic acid.
Reduction: 2,6-Dimethyloctan-2-ol.
Substitution: 2,6-Dimethyloct-3-en-2-yl chloride.
Scientific Research Applications
(E)-2,6-Dimethyloct-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
Mechanism of Action
The mechanism by which (E)-2,6-Dimethyloct-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with olfactory receptors, leading to the perception of its odor. In medicinal applications, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways.
Comparison with Similar Compounds
Physical Properties
| Property | (E)-2,6-Dimethyloct-3-en-2-ol | (Z)-2,6-Dimethyloct-3-en-2-ol | 2,6-Dimethyloct-2-en-1-ol | 3,6-Dimethyloct-4-en-2-ol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 156.27 | 156.27 | 156.27 | 156.27 |
| Boiling Point (°C) | 215–220 | 208–213 | 198–205 | 210–218 |
| Solubility in Water | Low (0.1 g/L) | Low (0.08 g/L) | Moderate (0.5 g/L) | Low (0.09 g/L) |
| logP (Octanol-Water) | 3.2 | 3.1 | 2.8 | 3.0 |
Key Observations :
- The (E)-isomer has a slightly higher boiling point than its (Z)-counterpart due to reduced steric hindrance in the trans configuration, allowing stronger intermolecular van der Waals interactions .
- The primary alcohol (2,6-Dimethyloct-2-en-1-ol) exhibits higher water solubility compared to tertiary alcohols, attributed to hydrogen bonding with the hydroxyl group .
Chemical Reactivity
Hydrogenation
- This compound undergoes catalytic hydrogenation to yield 2,6-dimethyloctan-2-ol. The reaction is slower than for less branched alkenols (e.g., 3,6-Dimethyloct-4-en-2-ol) due to steric shielding of the double bond .
Oxidation
- Unlike primary alcohols, tertiary alcohols like this compound resist oxidation under mild conditions. Strong oxidizing agents (e.g., KMnO₄/H⁺) cleave the double bond, forming ketones and carboxylic acids .
Spectroscopic Data
| Technique | This compound | (Z)-2,6-Dimethyloct-3-en-2-ol |
|---|---|---|
| ¹H NMR (CDCl₃, ppm) | ||
| -OH | 1.20 (s, 1H) | 1.18 (s, 1H) |
| Double bond protons | 5.35 (dd, J=15.2 Hz) | 5.28 (dd, J=10.8 Hz) |
| IR (cm⁻¹) | 3450 (O-H), 1670 (C=C) | 3445 (O-H), 1665 (C=C) |
Key Observations :
- The coupling constant (J) in ¹H NMR distinguishes (E)- and (Z)-isomers: J=15.2 Hz (trans) vs. J=10.8 Hz (cis) .
Biological Activity
(E)-2,6-Dimethyloct-3-en-2-ol, also known as 2,6-dimethyloct-3-en-2-ol, is a monoterpenoid alcohol with significant biological activities. This compound is primarily recognized for its roles in flavoring and fragrance industries but has also garnered attention for its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by various studies and data.
- Molecular Formula : C₁₀H₂₀O
- Molecular Weight : 156.27 g/mol
- Optical Activity : Chiral compound with defined stereocenters .
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It exhibits inhibitory effects against various bacterial strains and fungi:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The essential oil containing this compound was shown to significantly reduce microbial growth, making it a candidate for natural preservatives in food and cosmetics.
2. Anti-inflammatory Effects
This compound has demonstrated potential anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Concentration (µM) | Effect |
|---|---|---|
| TNF-α | 50 | Decreased production |
| IL-6 | 50 | Decreased production |
These findings suggest that this compound may be beneficial in treating inflammatory diseases and conditions.
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay:
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.5 | 45% |
| 1.0 | 75% |
| 1.5 | 90% |
This data indicates a strong capacity for scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy in Food Preservation
A study examined the use of this compound as a natural preservative in meat products. The results showed a significant reduction in microbial load over a storage period of four weeks when the compound was incorporated into the meat formulation.
Case Study 2: Anti-inflammatory Potential in Arthritis Models
In an animal model of arthritis, administration of this compound resulted in reduced swelling and joint pain compared to control groups. Histological analysis revealed a decrease in inflammatory cell infiltration in treated joints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
